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Compound of Interest

Compound Name: (Piperidin-4-ylmethyl)boronic acid

Cat. No.: B13455423

Get Quote

Executive Summary
Target Molecule: (Piperidin-4-ylmethyl)boronic acid (as HCl salt or N-Boc pinacol ester).

CAS Registry: 148868-06-8 (Free acid/HCl), 850567-46-3 (N-Boc Pinacol Ester).

Core Application: Suzuki-Miyaura cross-coupling, warhead installation in covalent inhibitors.

Key Challenge: Protodeboronation of primary alkyl boronic acids and stability of the free

amine.

Solution: Synthesis and isolation of the pinacol ester protected intermediate, followed by

controlled hydrolysis only when necessary.

Retrosynthetic Analysis
The strategic disconnection relies on the stability of the C(sp3)-B bond. The most reliable

precursors are the exocyclic alkene (via hydroboration) or the primary alkyl halide (via metal-

catalyzed borylation).
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(Piperidin-4-ylmethyl)boronic acid
(Target)

N-Boc-4-(pinacolboratomethyl)piperidine
(Stable Intermediate)

Hydrolysis
(HCl/H2O)

N-Boc-4-methylenepiperidine
(Route A: Hydroboration)

Hydroboration
(HBPin / Ir-Cat or BH3; Pinacol)

N-Boc-4-(bromomethyl)piperidine
(Route B: Borylation)

Miyaura Borylation
(B2Pin2 / Cu-Cat)

N-Boc-4-piperidone

Wittig Olefination

N-Boc-isonipecotic acid

Reduction & Bromination

Click to download full resolution via product page

Caption: Retrosynthetic tree illustrating the two primary disconnections to the stable pinacol

ester intermediate.

Route A: Hydroboration of N-Boc-4-
methylenepiperidine (Recommended)
This route is preferred for its high atom economy and the avoidance of transition metal

scavengers required in halide borylation.

Mechanism & Rationale
Hydroboration of the exocyclic alkene proceeds with anti-Markovnikov selectivity, placing the

boron atom on the less hindered primary carbon.[1][2] While uncatalyzed hydroboration with 9-

BBN is possible, the use of Iridium-catalyzed hydroboration with pinacolborane (HBPin) or a

two-step hydroboration (
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) / esterification sequence is operationally simpler for scale-up.

Experimental Protocol
Step 1: Wittig Olefination

Reagents: Methyltriphenylphosphonium bromide (

, 1.2 eq), Potassium tert-butoxide (

, 1.2 eq), N-Boc-4-piperidone (1.0 eq).

Solvent: Anhydrous THF.

Procedure:

Suspend

in THF at 0°C. Add

portion-wise to generate the ylide (bright yellow). Stir for 1h.

Add N-Boc-4-piperidone solution dropwise.[3]

Warm to RT and stir for 12h.

Workup: Quench with sat.

, extract with hexanes/EtOAc (removes

more effectively than pure EtOAc).

Yield: ~85-90% of N-Boc-4-methylenepiperidine.

Step 2: Hydroboration / Pinacol Protection

Reagents: N-Boc-4-methylenepiperidine (1.0 eq), Borane-THF complex (

, 1.0 M, 1.1 eq), Pinacol (1.2 eq).

Solvent: Anhydrous THF.
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Procedure:

Cool alkene solution in THF to 0°C.

Add

dropwise. Stir at 0°C for 2h (formation of trialkylborane).

Critical Step: Carefully add solid Pinacol (or solution in THF).

Stir at RT for 12h to effect transesterification (evolution of

gas).

Workup: Concentrate in vacuo. Dissolve residue in

, wash with water and brine.

Purification: Flash chromatography (Hexanes/EtOAc).

Yield: ~75-80% of N-Boc-4-(pinacolboratomethyl)piperidine.

N-Boc-4-methylenepiperidine Add BH3•THF (0°C)
Form Trialkylborane

Hydroboration Add Pinacol (RT)
Transesterification

In-situ
N-Boc-Pinacol Boronate

Isolation

Click to download full resolution via product page

Caption: Workflow for the two-step, one-pot hydroboration-esterification.

Route B: Copper-Catalyzed Borylation of Alkyl
Halides
This route is ideal if the bromomethyl precursor is already available. It utilizes a copper-

catalyzed substitution which avoids the harsh conditions of lithiation.

Mechanism
Unlike Pd-catalyzed Miyaura borylation (difficult for
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halides due to slow oxidative addition and

-hydride elimination), Cu(I)-catalyzed borylation proceeds via a nucleophilic substitution
pathway involving a Cu-B species (L-Cu-Bpin).

Experimental Protocol
Reagents: N-Boc-4-(bromomethyl)piperidine (1.0 eq), Bis(pinacolato)diboron (

, 1.2 eq), CuI (10 mol%),

(20 mol%), LiOMe (1.5 eq).

Solvent: DMF or Acetonitrile.

Procedure:

In a glovebox or under strict

, combine CuI,

, and

.

Add LiOMe (base activator) and the alkyl bromide.

Stir at 40-60°C for 16h.

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF). Filter through

Celite to remove Cu salts.

Yield: ~65-75%.

Deprotection & Isolation (Free Boronic Acid)
The pinacol ester is often stable enough for coupling. If the free acid is required (e.g., for

protease inhibition assays), hydrolysis is needed.

Protocol:
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Dissolve the pinacol ester in Acetone/

(1:1).

Add

(3.0 eq) and

(1.0 eq). Stir for 24h.

Acidic Deprotection (Global): Alternatively, treat with 4M HCl in Dioxane.[4] This removes the

Boc group and hydrolyzes the pinacol ester (though pinacol esters are resistant to acid, the

equilibrium shifts in aqueous acid).

Product Form: Often isolated as the Trifluoroborate salt (

treatment) for enhanced stability if the free acid is unstable.

Analytical Data Summary

Parameter
N-Boc-4-
methylenepiperidine

N-Boc-4-
(pinacolboratomethyl)pipe
ridine

Appearance Colorless Oil White/Off-white Solid

1H NMR (CDCl3) 4.74 (s, 2H, =CH2), 3.42 (t,

4H), 2.18 (t, 4H), 1.47 (s, 9H)

4.0 (br, 2H), 2.6 (br, 2H), 1.45

(s, 9H), 1.24 (s, 12H, Pin), 0.8

(d, 2H, CH2-B)

11B NMR N/A ~33-34 ppm (Broad singlet)

Stability Oxidizes slowly in air
Stable at RT; Hydrolyzes in

acidic water
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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